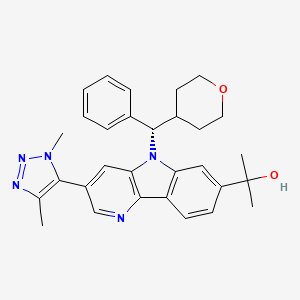

BRD73954

概要

説明

BRD73954は、ヒストン脱アセチル化酵素の強力な阻害剤であり、特にヒストン脱アセチル化酵素6およびヒストン脱アセチル化酵素8を標的とする。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去することにより遺伝子発現の調節において重要な役割を果たし、クロマチン凝縮と転写抑制を引き起こす。 This compoundは、これらの酵素を選択的に阻害する能力により、科学研究において大きな可能性を示している .

科学的研究の応用

BRD73954 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of histone deacetylase enzymes in chemical reactions and gene regulation.

Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Its ability to selectively inhibit histone deacetylase enzymes makes it a promising candidate for drug development.

Industry: Although primarily used in research, this compound can also be used in the development of new materials and chemical processes that require precise control of gene expression

生化学分析

Biochemical Properties

BRD73954 selectively inhibits HDAC6 and HDAC8 with IC50 values of 0.0036 µM and 0.12 µM respectively . It interacts with these enzymes, leading to the inhibition of their activity. The interaction between this compound and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing them from exerting their deacetylase activity .

Cellular Effects

In cellular processes, this compound has been shown to decrease the levels of HDAC6, which is associated with the upregulation of Ac-Tubulin . This suggests that this compound influences cell function by modulating the acetylation state of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HDAC6 and HDAC8, inhibiting their activity and leading to an increase in acetylation of specific substrates such as α-tubulin . This change in acetylation status can lead to alterations in gene expression and other cellular processes .

準備方法

BRD73954は、特定の前駆体分子の縮合を含む一連の化学反応によって合成することができる。合成経路は一般的に次の手順を含む。

コア構造の形成: this compoundのコア構造は、ベンゼン環とカルボン酸誘導体の反応によって形成される。

官能基の導入: 水酸基やフェネチル基などのさまざまな官能基が、置換反応によってコア構造に導入される。

This compoundの工業生産方法は、主に研究目的で使用されているため、十分に文書化されていない。上記で説明した合成経路は、必要に応じて大規模生産のためにスケールアップすることができる。

化学反応の分析

BRD73954は、次のようないくつかの種類の化学反応を受ける。

酸化: this compoundは酸化されてさまざまな酸化誘導体になる。これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがある。

還元: 還元反応により、this compoundを還元誘導体に変換できる。水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的に使用される還元剤である。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なる。たとえば、this compoundを過酸化水素で酸化すると、水酸化誘導体が生成される場合があるが、水素化ホウ素ナトリウムで還元すると、官能基が変化した還元誘導体が生成される可能性がある。

科学研究への応用

This compoundは、次のような広範な科学研究への応用を持つ。

化学: this compoundは、ヒストン脱アセチル化酵素が化学反応と遺伝子調節において果たす役割を研究するためのツール化合物として使用される。

生物学: 生物学研究では、this compoundは、細胞周期調節、アポトーシス、分化などの細胞プロセスに対するヒストン脱アセチル化酵素阻害の影響を調査するために使用される。

医学: this compoundは、がん、神経変性疾患、炎症性疾患などの疾患の治療における潜在的な治療応用を持つ。ヒストン脱アセチル化酵素を選択的に阻害する能力は、創薬のための有望な候補にする。

産業: 主に研究で使用されているが、this compoundは、遺伝子発現を正確に制御する必要がある新しい材料や化学プロセスの開発にも使用できる

作用機序

BRD73954は、ヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8を選択的に阻害することでその効果を発揮する。これらの酵素の阻害は、アセチル化ヒストンの蓄積につながり、その結果、クロマチンの緩和と遺伝子発現の増加が起こる。this compoundの分子標的は、ヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8の触媒ドメインであり、これらはヒストンタンパク質の脱アセチル化を担当する。 This compoundはこれらのドメインに結合することで、ヒストンからのアセチル基の除去を阻止し、それにより遺伝子発現と細胞プロセスを調節する .

類似化合物の比較

This compoundは、ヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8の両方を選択的に阻害する能力において独特である。他の類似の化合物には次のものがある。

トリコスタチンA: ヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8を含む複数のヒストン脱アセチル化酵素を標的とする、広スペクトルヒストン脱アセチル化酵素阻害剤。

ボリノスタット: 複数のヒストン脱アセチル化酵素に対して活性を持つ、別の広スペクトルヒストン脱アセチル化酵素阻害剤。

パノビノスタット: ヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8を含むいくつかのヒストン脱アセチル化酵素の強力な阻害剤

This compoundのヒストン脱アセチル化酵素6とヒストン脱アセチル化酵素8に対する選択性は、これらの他の阻害剤とは異なり、これらの酵素がさまざまな生物学的プロセスにおいて果たす特定の役割を研究するための貴重なツールとなる。

類似化合物との比較

BRD73954 is unique in its ability to selectively inhibit both histone deacetylase 6 and histone deacetylase 8. Other similar compounds include:

Trichostatin A: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase enzymes, including histone deacetylase 6 and histone deacetylase 8.

Vorinostat: Another broad-spectrum histone deacetylase inhibitor with activity against multiple histone deacetylase enzymes.

Panobinostat: A potent inhibitor of several histone deacetylase enzymes, including histone deacetylase 6 and histone deacetylase 8

This compound’s selectivity for histone deacetylase 6 and histone deacetylase 8 sets it apart from these other inhibitors, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.

特性

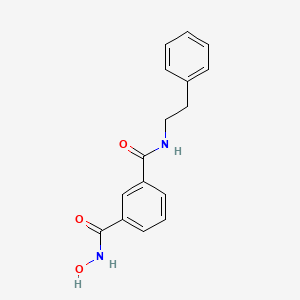

IUPAC Name |

3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHKWEQJEDRIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

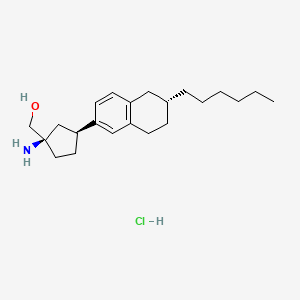

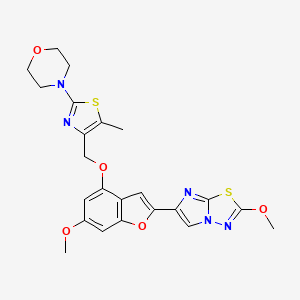

Feasible Synthetic Routes

Q1: What makes BRD73954 unique compared to other HDAC inhibitors?

A1: this compound stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes this compound a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.

Q2: How does the structure of this compound contribute to its dual HDAC6/8 inhibitory activity?

A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of this compound. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)